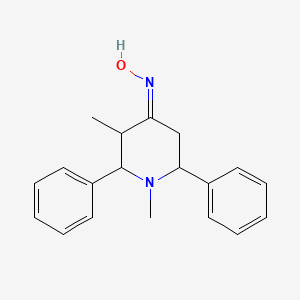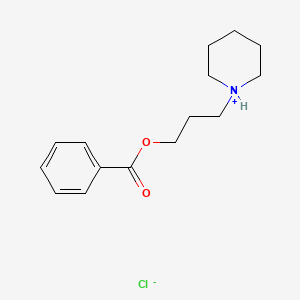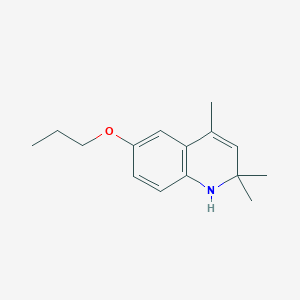
(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is a chemical compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime typically involves the condensation of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants and products .
Industrial Production Methods: On an industrial scale, the production of oximes can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase reactivator, which is crucial in counteracting the effects of organophosphate poisoning. The oxime group interacts with the phosphorylated enzyme, leading to the reactivation of acetylcholinesterase and the restoration of normal nerve function .
Comparación Con Compuestos Similares
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar in function to pralidoxime but with different pharmacokinetic properties.
Methoxime: An oxime with applications in medicinal chemistry.
Uniqueness: (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is unique due to its specific structural features that allow for selective interactions with biological targets. Its ability to form stable complexes with enzymes and other proteins makes it a valuable compound in both research and therapeutic contexts .
Propiedades
Número CAS |
67687-94-9 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(NZ)-N-(1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H22N2O/c1-14-17(20-22)13-18(15-9-5-3-6-10-15)21(2)19(14)16-11-7-4-8-12-16/h3-12,14,18-19,22H,13H2,1-2H3/b20-17- |
Clave InChI |
WRZFUOOSXMQGBT-JZJYNLBNSA-N |
SMILES |
CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 |
SMILES isomérico |
CC\1C(N(C(C/C1=N/O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
SMILES canónico |
CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 |
| 67687-94-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B1659667.png)





![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B1659675.png)


